molecular formula C13H15NO B14418639 2-Propynamide, N,N-diethyl-3-phenyl- CAS No. 85241-00-5

2-Propynamide, N,N-diethyl-3-phenyl-

Cat. No.: B14418639
CAS No.: 85241-00-5
M. Wt: 201.26 g/mol
InChI Key: FUFJFNDOQYWNKZ-UHFFFAOYSA-N
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Description

2-Propynamide, N,N-diethyl-3-phenyl- is an organic compound with the molecular formula C13H17NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is notable for its unique structure, which includes a phenyl group and a propynamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propynamide, N,N-diethyl-3-phenyl- typically involves the reaction of 3-phenylpropynoic acid with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Propynamide, N,N-diethyl-3-phenyl- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propynamide, N,N-diethyl-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-Propynamide, N,N-diethyl-3-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Propynamide, N,N-diethyl-3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-phenyl-2-propenamide
  • Propanamide, N-phenyl-
  • N,N-Dimethyl-3-phenyl-2-propenamine hydrochloride

Uniqueness

2-Propynamide, N,N-diethyl-3-phenyl- is unique due to its specific structural features, such as the presence of both a phenyl group and a propynamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

85241-00-5

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N,N-diethyl-3-phenylprop-2-ynamide

InChI

InChI=1S/C13H15NO/c1-3-14(4-2)13(15)11-10-12-8-6-5-7-9-12/h5-9H,3-4H2,1-2H3

InChI Key

FUFJFNDOQYWNKZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C#CC1=CC=CC=C1

Origin of Product

United States

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